Cas no 1072502-03-4 (1-FMoc-4-(hydroxyMethyl)piperidine)

1-FMoc-4-(hydroxyMethyl)piperidine 化学的及び物理的性質
名前と識別子
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- 1-FMoc-4-(hydroxyMethyl)piperidine
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- MDL: MFCD02094489
1-FMoc-4-(hydroxyMethyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-176322-0.05g |
(9H-fluoren-9-yl)methyl 4-(hydroxymethyl)piperidine-1-carboxylate |
1072502-03-4 | 95% | 0.05g |
$28.0 | 2023-09-20 | |
Enamine | EN300-176322-0.1g |
(9H-fluoren-9-yl)methyl 4-(hydroxymethyl)piperidine-1-carboxylate |
1072502-03-4 | 95% | 0.1g |
$43.0 | 2023-09-20 | |
Apollo Scientific | OR452130-1g |
1-Fmoc-4-(hydroxymethyl)piperidine |
1072502-03-4 | 97% | 1g |
£150.00 | 2025-02-20 | |
Apollo Scientific | OR452130-5g |
1-Fmoc-4-(hydroxymethyl)piperidine |
1072502-03-4 | 97% | 5g |
£450.00 | 2025-02-20 | |
Enamine | EN300-176322-0.25g |
(9H-fluoren-9-yl)methyl 4-(hydroxymethyl)piperidine-1-carboxylate |
1072502-03-4 | 95% | 0.25g |
$61.0 | 2023-09-20 | |
A2B Chem LLC | AE31668-100mg |
1-Fmoc-4-(hydroxymethyl)piperidine |
1072502-03-4 | 95% | 100mg |
$75.00 | 2024-04-20 | |
A2B Chem LLC | AE31668-5g |
1-Fmoc-4-(hydroxymethyl)piperidine |
1072502-03-4 | 95% | 5g |
$388.00 | 2024-04-20 | |
Aaron | AR0099XC-1g |
1-Fmoc-4-(hydroxymethyl)piperidine |
1072502-03-4 | 97% | 1g |
$93.00 | 2025-01-23 | |
A2B Chem LLC | AE31668-2.5g |
1-Fmoc-4-(hydroxymethyl)piperidine |
1072502-03-4 | 95% | 2.5g |
$240.00 | 2024-04-20 | |
1PlusChem | 1P0099P0-1g |
1-FMoc-4-(hydroxyMethyl)piperidine |
1072502-03-4 | 97% | 1g |
$92.00 | 2023-12-26 |
1-FMoc-4-(hydroxyMethyl)piperidine 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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9. Book reviews
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
1-FMoc-4-(hydroxyMethyl)piperidineに関する追加情報
Introduction to 1-FMoc-4-(hydroxymethyl)piperidine (CAS No. 1072502-03-4)
1-FMoc-4-(hydroxymethyl)piperidine, also known by its CAS number 1072502-03-4, is a versatile compound widely used in the field of medicinal chemistry and peptide synthesis. This compound is characterized by its unique structure, which includes a piperidine ring with a hydroxymethyl group and an FMoc (9-fluorenylmethoxycarbonyl) protecting group. The FMoc protecting group is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions.
The chemical structure of 1-FMoc-4-(hydroxymethyl)piperidine can be represented as follows: the piperidine ring, a six-membered nitrogen-containing heterocycle, is substituted with a hydroxymethyl group at the 4-position. The FMoc group is attached to the nitrogen atom of the piperidine ring, providing protection for the amine functionality during synthetic manipulations. This structure confers several advantageous properties to the compound, making it a valuable building block in the synthesis of complex molecules and peptides.
In recent years, 1-FMoc-4-(hydroxymethyl)piperidine has gained significant attention due to its applications in the development of novel therapeutic agents. One of the key areas of research involves its use in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides while offering improved pharmacological properties such as enhanced stability and bioavailability. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the successful synthesis of a series of peptidomimetics using 1-FMoc-4-(hydroxymethyl)piperidine as a key intermediate. These peptidomimetics exhibited potent inhibitory activity against specific enzymes involved in various disease pathways, demonstrating the potential of this compound in drug discovery.
The hydroxymethyl group in 1-FMoc-4-(hydroxymethyl)piperidine provides additional reactivity and functionalization options, allowing for the introduction of various substituents that can modulate the biological activity and physicochemical properties of the final product. This flexibility is particularly important in medicinal chemistry, where fine-tuning the structure of a molecule can significantly impact its efficacy and safety profile. For example, researchers at a leading pharmaceutical company have utilized 1-FMoc-4-(hydroxymethyl)piperidine to develop prodrugs that are activated under specific physiological conditions, enhancing their therapeutic index and reducing side effects.
The synthesis of 1-FMoc-4-(hydroxymethyl)piperidine typically involves several well-established chemical reactions. The first step often involves the preparation of 4-hydroxymethylpiperidine, which can be achieved through various methods such as catalytic hydrogenation or reductive alkylation. Once obtained, the hydroxymethylpiperidine is then protected with the FMoc group using standard protecting group chemistry. This process ensures that the amine functionality remains inert during subsequent synthetic steps, preventing unwanted side reactions and ensuring high yields.
The purity and quality of 1-FMoc-4-(hydroxymethyl)piperidine are critical for its successful application in research and development. High-purity compounds are essential for reproducible results in synthetic chemistry and biological assays. To this end, advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize and purify this compound. These techniques provide detailed information about the molecular structure and purity, ensuring that only high-quality material is used in downstream applications.
In addition to its use in peptide synthesis and drug development, 1-FMoc-4-(hydroxymethyl)piperidine has also found applications in other areas of chemical research. For instance, it has been used as a chiral auxiliary in asymmetric synthesis, where it helps control stereochemistry during reactions involving prochiral substrates. This application highlights the versatility of this compound and its potential to contribute to a wide range of scientific advancements.
The environmental impact and safety profile of 1-FMoc-4-(hydroxymethyl)piperidine are also important considerations. While this compound is generally considered safe for laboratory use when proper handling protocols are followed, it is essential to adhere to best practices for chemical storage and disposal to minimize any potential risks. Researchers should consult relevant safety data sheets (SDS) for detailed information on handling, storage, and disposal procedures.
In conclusion, 1-FMoc-4-(hydroxymethyl)piperidine (CAS No. 1072502-03-4) is a valuable compound with diverse applications in medicinal chemistry and peptide synthesis. Its unique structural features make it an excellent building block for the development of novel therapeutic agents and other advanced materials. Ongoing research continues to uncover new uses for this compound, further cementing its importance in modern chemical research.
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